N-[3-(1-methylimidazol-2-yl)phenyl]oxolane-2-carboxamide
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Overview
Description
N-[3-(1-methylimidazol-2-yl)phenyl]oxolane-2-carboxamide is a compound that features an imidazole ring, a phenyl group, and an oxolane ring The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which is known for its presence in many biologically active molecules The phenyl group is a common aromatic ring, and the oxolane ring is a five-membered ether ring
Preparation Methods
The synthesis of N-[3-(1-methylimidazol-2-yl)phenyl]oxolane-2-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction typically requires mild conditions and can include a variety of functional groups. Another method involves the methylation of imidazole followed by subsequent reactions to introduce the phenyl and oxolane groups . Industrial production methods often involve the use of acid-catalyzed methylation of imidazole by methanol or the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Chemical Reactions Analysis
N-[3-(1-methylimidazol-2-yl)phenyl]oxolane-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
N-[3-(1-methylimidazol-2-yl)phenyl]oxolane-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial, anti-inflammatory, and anticancer properties . In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents for various diseases . Additionally, in the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N-[3-(1-methylimidazol-2-yl)phenyl]oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation . The phenyl and oxolane groups can also contribute to the compound’s overall activity by enhancing its binding affinity and stability .
Comparison with Similar Compounds
N-[3-(1-methylimidazol-2-yl)phenyl]oxolane-2-carboxamide can be compared with other similar compounds, such as imidazole derivatives and oxolane-containing molecules. Similar compounds include clemizole, etonitazene, and enviroxime, which also contain imidazole rings and exhibit various biological activities . What sets this compound apart is its unique combination of the imidazole, phenyl, and oxolane rings, which can result in distinct chemical and biological properties .
Properties
IUPAC Name |
N-[3-(1-methylimidazol-2-yl)phenyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-18-8-7-16-14(18)11-4-2-5-12(10-11)17-15(19)13-6-3-9-20-13/h2,4-5,7-8,10,13H,3,6,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDWJGHOKYRICG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC(=CC=C2)NC(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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